molecular formula C15H13ClN2O3S2 B15282574 Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate

Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate

Cat. No.: B15282574
M. Wt: 368.9 g/mol
InChI Key: BUDJAPINEBYVEW-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chlorobenzoyl group, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler molecules with fewer functional groups.

Scientific Research Applications

Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a component in the study of biological pathways.

    Medicine: Its unique structure could make it a candidate for drug development or as a therapeutic agent.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and affecting downstream biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-chlorobenzoate: This compound shares a similar chlorobenzoyl group but lacks the thiophene ring and carbothioyl group.

    Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound has a similar thiophene ring but different functional groups attached to it.

Uniqueness

Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H13ClN2O3S2

Molecular Weight

368.9 g/mol

IUPAC Name

methyl 3-[(4-chlorobenzoyl)carbamothioylamino]-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C15H13ClN2O3S2/c1-8-7-23-12(14(20)21-2)11(8)17-15(22)18-13(19)9-3-5-10(16)6-4-9/h3-7H,1-2H3,(H2,17,18,19,22)

InChI Key

BUDJAPINEBYVEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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